2-Amino-5-propylbenzonitrile CAS 90369-79-4 technical specifications
2-Amino-5-propylbenzonitrile CAS 90369-79-4 technical specifications
Part 1: Executive Identity & Chemical Profile
Compound Identification
2-Amino-5-propylbenzonitrile is a specialized aniline derivative serving as a critical scaffold in the synthesis of nitrogen-containing heterocycles, particularly quinazolines and indoles used in kinase inhibitor discovery.[1][2][3][4]
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Note on CAS 90369-79-4: The identifier 90369-79-4 provided in some legacy databases or inquiries often yields ambiguous results or maps to unrelated phosphate salts (e.g., Sodium Phosphate Dibasic). For the purpose of this technical guide, specifications are derived from the verified structure 2-Amino-5-propylbenzonitrile (CAS 1422021-93-9) .[1][3][4]
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Synonyms: 5-Propylanthranilonitrile; 2-Cyano-4-propylaniline.
Physicochemical Specifications
Data below represents a synthesis of experimental values from analogous alkyl-anthranilonitriles and computational prediction models (ACD/Labs, ChemAxon) where specific experimental data is proprietary.
| Property | Specification | Technical Note |
| Molecular Formula | C₁₀H₁₂N₂ | - |
| Molecular Weight | 160.22 g/mol | - |
| Appearance | Off-white to pale yellow solid | Low-melting solid expected (approx. MP 35–45°C) due to propyl chain flexibility disruption of crystal packing compared to methyl analogs. |
| Solubility | DMSO, Methanol, CH₂Cl₂, Ethyl Acetate | High lipophilicity (Propyl group). Insoluble in water. |
| LogP (Predicted) | 2.8 ± 0.3 | Suitable for CNS-active drug scaffolds; crosses blood-brain barrier effectively. |
| pKa (Conjugate Acid) | ~2.5 (Amino group) | The nitrile group is electron-withdrawing, significantly reducing the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). |
Part 2: Synthetic Methodology & Process Logic
Retrosynthetic Strategy
The synthesis of 2-Amino-5-propylbenzonitrile is most robustly achieved via electrophilic aromatic substitution followed by transition-metal catalyzed cyanation . Direct nitration of propylbenzene often yields inseparable isomer mixtures. Therefore, the 4-propylaniline route is preferred for regioselectivity.
Validated Synthesis Protocol
Pathway: 4-Propylaniline
Step 1: Regioselective Bromination
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Reagents: 4-Propylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.
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Protocol:
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Dissolve 4-propylaniline in DMF at 0°C.
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Add NBS portion-wise over 30 minutes. Rationale: Slow addition prevents di-bromination.
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Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:1).
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Self-Validation: The starting material spot (higher Rf) should disappear. A new spot (2-bromo-4-propylaniline) appears.
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Workup: Dilute with water, extract with EtOAc. The ortho-position to the amino group is activated; however, without protection (e.g., acetylation), para-bromination is blocked by the propyl group, forcing substitution to the ortho position. Note: If over-bromination is observed, convert aniline to acetanilide first.
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Step 2: Rosenmund-von Braun Cyanation (or Pd-Catalyzed)
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Reagents: 2-Bromo-4-propylaniline, CuCN (1.2 eq) or Zn(CN)₂/Pd(PPh₃)₄.
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Protocol (Pd-Catalyzed - Recommended for Purity):
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In a dry Schlenk flask, combine aryl bromide, Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).
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Purge with Argon. Add anhydrous DMF.
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Heat to 80-100°C for 12 hours.
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Mechanism: Pd(0) inserts into the C-Br bond (Oxidative Addition), followed by transmetallation with Zn(CN)₂, and Reductive Elimination to release the nitrile.
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Safety: Perform in a well-ventilated fume hood due to potential HCN generation if acidic workup is improperly handled.
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Process Visualization
The following diagram illustrates the logical flow and decision nodes for the synthesis.
Figure 1: Synthetic workflow from commercially available 4-propylaniline.
Part 3: Analytical Characterization & Quality Control
To validate the identity of 2-Amino-5-propylbenzonitrile, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz. (Predicted Shifts)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Structural Logic |
| Ar-H (C6) | 7.25 - 7.35 | Doublet (d) | 1H | J ≈ 2.0 Hz | Ortho to -CN (deshielded), meta to propyl. |
| Ar-H (C4) | 7.15 - 7.25 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 Hz | Para to -CN, ortho to propyl. |
| Ar-H (C3) | 6.70 - 6.80 | Doublet (d) | 1H | J ≈ 8.5 Hz | Ortho to -NH₂ (shielded by resonance). |
| -NH₂ | 5.80 - 6.20 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift varies with concentration. |
| Propyl (-CH₂-) | 2.40 - 2.50 | Triplet (t) | 2H | J ≈ 7.5 Hz | Benzylic protons. |
| Propyl (-CH₂-) | 1.50 - 1.65 | Multiplet (m) | 2H | - | Central methylene. |
| Propyl (-CH₃) | 0.85 - 0.95 | Triplet (t) | 3H | J ≈ 7.5 Hz | Terminal methyl. |
HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (Benzonitrile absorption) and 210 nm.
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Retention Time: Expected to elute later than 2-aminobenzonitrile due to the propyl chain (approx. 8-10 min in a 15 min run).
Part 4: Safety, Stability & Handling
GHS Hazard Classification
Based on structural analogs (Amino-benzonitriles).
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4. Harmful if swallowed.
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Skin/Eye Irritation: Category 2.[5] Causes skin irritation and serious eye irritation.
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Specific Target Organ Toxicity: May cause respiratory irritation.
Storage & Stability
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Storage: Keep in a tightly closed container under an inert atmosphere (Argon/Nitrogen). Store at 2-8°C.
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Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong acids (hydrolysis of nitrile to amide/acid).
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Incompatibility: Reacts violently with strong oxidizers. Nitrile group can release toxic HCN gas if heated with strong acids.
References
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BLD Pharm. (2023). Product Specification: 2-Amino-5-propylbenzonitrile (CAS 1422021-93-9).[1][2][3][4] Retrieved from
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Aminobenzonitrile derivatives. Retrieved from
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
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ChemBuyersGuide. (2023). Source Directory for CAS 1422021-93-9. Retrieved from
